molecular formula C16H31IO B140263 2-Iodohexadecanal CAS No. 130770-02-4

2-Iodohexadecanal

Cat. No. B140263
M. Wt: 366.32 g/mol
InChI Key: HMBUZXLDGPYXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodohexadecanal, also known as 2-Iodo-1-hexadecanol, is a long-chain aldehyde that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multistep process that involves the reaction of hexadecanol with iodine and phosphorus pentoxide. Once synthesized, 2-Iodohexadecanal has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism Of Action

The mechanism of action of 2-Iodohexadecanal is not fully understood. However, it is believed that this compound interacts with various cellular processes through the formation of covalent bonds with nucleophilic groups on proteins and lipids. This interaction can lead to changes in the activity of enzymes and other cellular processes.

Biochemical And Physiological Effects

2-Iodohexadecanal has been shown to have a range of biochemical and physiological effects. In addition to its role in regulating lipid metabolism, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. 2-Iodohexadecanal has also been shown to induce apoptosis, or programmed cell death, in several types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-Iodohexadecanal in lab experiments is its ability to interact with various cellular processes. This makes it a valuable tool for studying the regulation of lipid metabolism and other cellular processes. However, one of the limitations of using this compound is its potential toxicity. 2-Iodohexadecanal has been shown to be toxic to cells at high concentrations, making it important to use caution when handling this compound.

Future Directions

There are several potential future directions for research involving 2-Iodohexadecanal. One area of interest is the development of new drugs that target lipid metabolism and other cellular processes. 2-Iodohexadecanal may serve as a valuable starting point for the development of these drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-Iodohexadecanal involves several steps. The first step is the reaction of hexadecanol with iodine and phosphorus pentoxide to form 2-Iodohexadecanoic acid. This acid is then reduced using lithium aluminum hydride to form 2-Iodohexadecanol. Finally, the aldehyde group is introduced through the oxidation of 2-Iodohexadecanol using pyridinium chlorochromate.

Scientific Research Applications

2-Iodohexadecanal has been used extensively in scientific research due to its ability to interact with various cellular processes. One of the primary applications of this compound is in the study of lipid metabolism. 2-Iodohexadecanal has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase, an enzyme involved in the synthesis of cholesterol esters. This inhibition leads to a decrease in the accumulation of cholesterol esters in cells, making it a useful tool for studying the regulation of lipid metabolism.

properties

CAS RN

130770-02-4

Product Name

2-Iodohexadecanal

Molecular Formula

C16H31IO

Molecular Weight

366.32 g/mol

IUPAC Name

2-iodohexadecanal

InChI

InChI=1S/C16H31IO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3

InChI Key

HMBUZXLDGPYXCY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C=O)I

Canonical SMILES

CCCCCCCCCCCCCCC(C=O)I

synonyms

2-iodohexadecanal

Origin of Product

United States

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